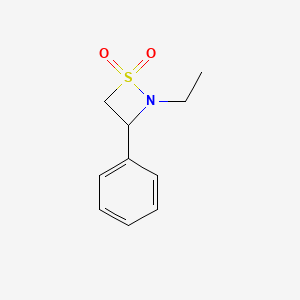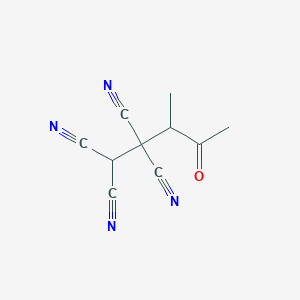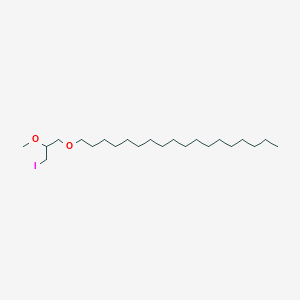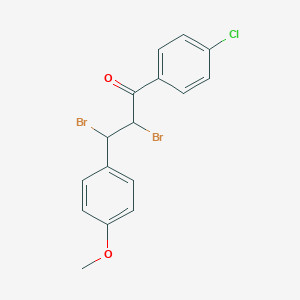
2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione typically involves the reaction of ethylamine with phenyl isothiocyanate, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the cyclization step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Thiazolidine: A five-membered ring containing sulfur and nitrogen, similar to 2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione but lacking the phenyl and ethyl substituents.
Thiazolidinone: Another related compound with a similar ring structure but differing in the oxidation state of the sulfur atom.
Uniqueness: this compound is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
94287-19-1 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-ethyl-3-phenylthiazetidine 1,1-dioxide |
InChI |
InChI=1S/C10H13NO2S/c1-2-11-10(8-14(11,12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
OJAWDZBVJXZKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CS1(=O)=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)

![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)


![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)



![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)

